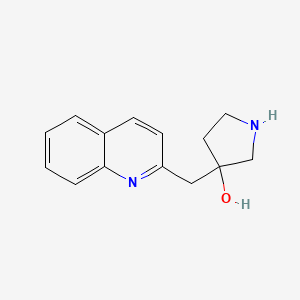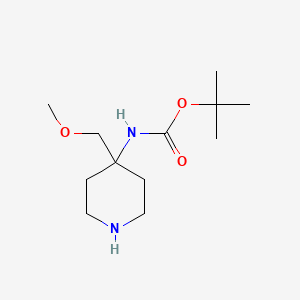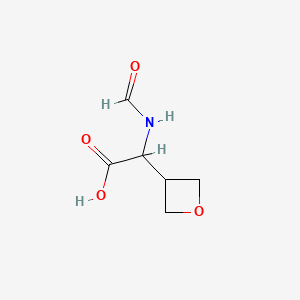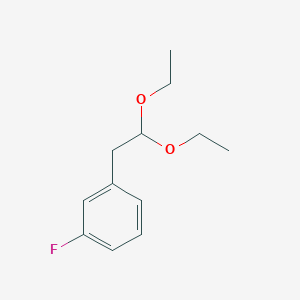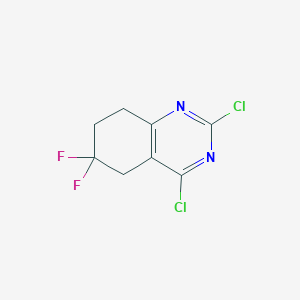
(3-(Difluoromethoxy)phenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Difluoromethoxy)phenyl)propanenitrile is an organic compound with the molecular formula C10H9F2NO It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanenitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Difluoromethoxy)phenyl)propanenitrile typically involves the reaction of 3-(difluoromethoxy)benzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the nitrile, followed by nucleophilic addition to the aldehyde. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Difluoromethoxy)phenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(3-(Difluoromethoxy)phenyl)propanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-(Difluoromethoxy)phenyl)propanenitrile involves its interaction with molecular targets and pathways within biological systems. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The nitrile group may also play a role in its biological activity by participating in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-(Difluoromethoxy)phenyl)acetonitrile
- (4-(Difluoromethoxy)phenyl)propanenitrile
- (3-(Trifluoromethoxy)phenyl)propanenitrile
Uniqueness
(3-(Difluoromethoxy)phenyl)propanenitrile is unique due to the specific positioning of the difluoromethoxy group on the phenyl ring and the presence of the propanenitrile group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H9F2NO |
|---|---|
Molekulargewicht |
197.18 g/mol |
IUPAC-Name |
3-[3-(difluoromethoxy)phenyl]propanenitrile |
InChI |
InChI=1S/C10H9F2NO/c11-10(12)14-9-5-1-3-8(7-9)4-2-6-13/h1,3,5,7,10H,2,4H2 |
InChI-Schlüssel |
BFINRDBXSRMQOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(F)F)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


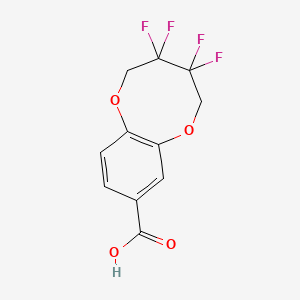

![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate](/img/structure/B13526659.png)
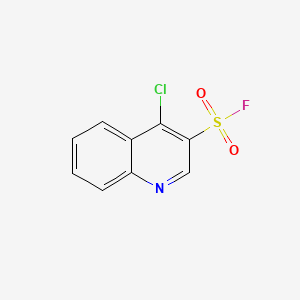
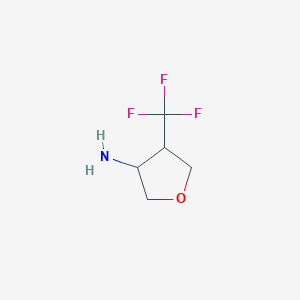

![(E)-4-(4-Biphenylyl)-3-buten-2-on [German]](/img/structure/B13526680.png)
